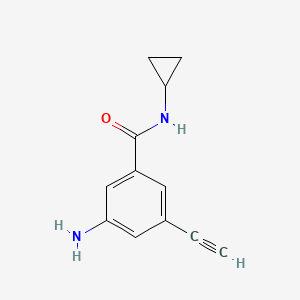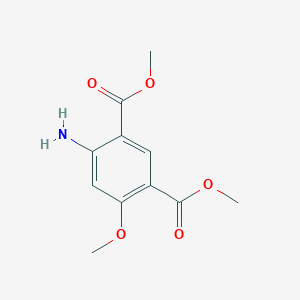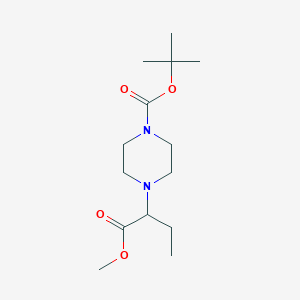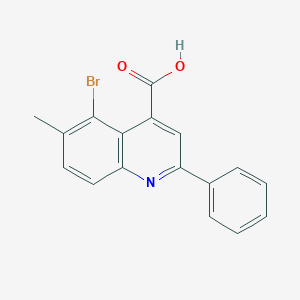
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an ethyl group, a hydrazino group, and an ethoxy group attached to a quinoline ring .
Métodos De Preparación
The synthesis of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction with Hydrazine: The quinoline derivative is reacted with hydrazine under controlled conditions to introduce the hydrazino group.
Ethylation and Ethoxylation: The compound is then subjected to ethylation and ethoxylation reactions to introduce the ethyl and ethoxy groups, respectively.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Análisis De Reacciones Químicas
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl and ethoxy groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Hydrazinoquinoline: Lacks the ethyl and ethoxy groups, making it less stable and less soluble.
6-Ethoxyquinoline: Lacks the hydrazino group, reducing its reactivity with proteins and enzymes.
3-Ethylquinoline: Lacks both the hydrazino and ethoxy groups, limiting its applications in research.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1170986-56-7 |
|---|---|
Fórmula molecular |
C13H18ClN3O |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
(6-ethoxy-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-9-7-10-8-11(17-4-2)5-6-12(10)15-13(9)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
Clave InChI |
DQXJGWIGJLVPGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=CC(=CC2=C1)OCC)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)



![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)






![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
